molecular formula C17H15FN4O B2988836 2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide CAS No. 1825517-25-6

2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide

Cat. No.: B2988836
CAS No.: 1825517-25-6
M. Wt: 310.332
InChI Key: URPNOTXIUAFUCU-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-4-carboxamide (CAS Number: 1825517-25-6) is a chemical compound with a molecular formula of C17H15FN4O and a molecular weight of 310.33 g/mol . This pyrazole-carboxamide derivative features a complex structure that combines fluorinated pyridine and methylphenyl pyrazole motifs, classes of heterocycles known for their significant presence in medicinal and agrochemical research . While specific biological data for this compound is not available in the public scientific literature as of the last update, structural analogs based on pyrazole-carboxamide and fluoropyridine scaffolds have demonstrated a range of promising biological activities in research settings. These include serving as key intermediates in organic synthesis and exhibiting potential as antifungal or antimicrobial agents against resistant pathogens . Researchers are exploring these related compounds for their ability to inhibit specific enzymes or disrupt critical cellular processes. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-5-3-4-6-13(11)14-10-16(22(2)21-14)20-17(23)12-7-8-19-15(18)9-12/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPNOTXIUAFUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)NC(=O)C3=CC(=NC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently under investigation. It is known that the packing of the compound is governed by van der waals interactions, resulting in a two-dimensional-sheet structure.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have antileishmanial and antimalarial activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of certain metals, such as iron, can act as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host.

Biological Activity

2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide is a pyrazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}FN3_{3}O
  • Molecular Weight : 273.31 g/mol

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Cell Line IC50_{50} (µM) Mechanism of Action
NCI-H23 (Lung)0.08Inhibition of tubulin polymerization
HCT-15 (Colon)0.12Cell cycle arrest
DU-145 (Prostate)0.10Induction of apoptosis

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit key signaling pathways involved in inflammation. One study highlighted that compounds similar to this compound exhibited inhibition of TNFα release and IL-17 production.

Compound IC50_{50} (µM) Target
Compound A0.023IKK-2
Compound B0.044TNFα production

Antimicrobial Activity

The antimicrobial effects of pyrazole compounds have been documented in various studies. For example, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing moderate activity with minimum inhibitory concentrations (MICs) around 250 µg/mL.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus250Bacteriostatic
Escherichia coli250Bactericidal

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation into the effects of pyrazole derivatives on cancer cells revealed that certain modifications significantly enhance their potency against various cancer types, particularly through mechanisms involving apoptosis and cell cycle regulation.
  • Study on Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating autoimmune diseases.
  • Antimicrobial Evaluation : A comprehensive evaluation of pyrazole-based compounds indicated a spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several heterocyclic carboxamide derivatives. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Key Differences
2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide Pyridine-pyrazole hybrid - 2-Fluoro-pyridine
- 2-Methylphenyl-pyrazole
Fluorine at pyridine C2; methylphenyl at pyrazole C5
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide Pyridine-triazole hybrid - Pyridine-2-carboxamide
- Triazole ring
Triazole instead of pyrazole; carboxamide at pyridine C2
[4-Chloro-phenyl][1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone Pyrazole-ketone hybrid - Nitrofuryl group
- 4-Methoxyphenyl substituent
Ketone group instead of carboxamide; nitro-furan moiety

Key Observations :

Pyridine vs. Triazole Core : The substitution of pyrazole with triazole (as in ) alters hydrogen-bonding capacity and aromatic stacking interactions. Triazoles often enhance metabolic stability but may reduce lipophilicity compared to pyrazoles.

Fluorine Substitution : The fluorine atom in the target compound increases electronegativity and may improve binding affinity to hydrophobic pockets in biological targets (e.g., kinases).

Carboxamide Position : The carboxamide at pyridine C4 (vs. C2 in ) could influence conformational flexibility and target engagement.

Crystallographic and Physicochemical Properties
  • N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide (Fig. 1-2 in ): Exhibits planar geometry due to conjugation between pyridine and triazole, favoring π-π stacking. The carboxamide group forms intermolecular hydrogen bonds.
  • Target Compound : The pyrazole’s 2-methylphenyl group likely introduces steric hindrance, reducing solubility compared to triazole derivatives. Fluorine’s inductive effects may enhance membrane permeability.

Research Findings and Implications

SHELX in Structural Analysis: The SHELX suite enables precise determination of bond lengths and angles, critical for comparing substituent effects. For example, the fluorine-pyridine bond length in the target compound would be shorter than C-H bonds in non-fluorinated analogs, affecting electronic distribution.

Structure-Activity Relationships (SAR) :

  • The 2-methylphenyl group on pyrazole enhances hydrophobic interactions but may limit solubility.
  • Fluorine at pyridine C2 could act as a hydrogen-bond acceptor, mimicking hydroxyl groups in natural ligands.

Gaps in Data : Experimental data on solubility, LogP, and in vitro activity for the target compound are lacking. Comparative studies with analogs like are needed to validate hypothetical SAR.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the pyrazole core. For example, pyrazole derivatives are synthesized via condensation reactions between hydrazines and diketones or β-ketoesters . The fluoropyridine carboxamide moiety can be introduced via coupling reactions (e.g., HATU/DCC-mediated amidation) between activated carboxylic acids and amines. Key intermediates should be purified using column chromatography, and intermediates validated by 1H^1H-NMR and LC-MS. Reaction optimization may require temperature control (e.g., reflux in anhydrous THF) and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) : Provides definitive structural confirmation, as demonstrated for related pyrazole-carboxamide derivatives (e.g., triclinic crystal systems with P1P\overline{1} symmetry) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies). Gradient elution with acetonitrile/water (0.1% TFA) is effective .
  • NMR Spectroscopy : 19F^{19}F-NMR is essential for verifying fluorine substitution patterns, while 1H^1H- and 13C^{13}C-NMR confirm backbone connectivity .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Test solvents like DMSO (for stock solutions) followed by dilution in PBS or cell culture media. For poorly soluble analogs, consider co-solvents (e.g., PEG-400) or nanoformulation .
  • Stability : Conduct LC-MS stability studies under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Protect light-sensitive compounds with amber vials .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potential maps for binding site interactions. Software like Gaussian or ORCA is recommended .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Ensure compound integrity via post-assay LC-MS to rule out degradation .
  • Metabolite Screening : Use hepatocyte incubation studies to identify active metabolites that may contribute to off-target effects .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm direct target binding .

Q. How can researchers address challenges in regioselective functionalization of the pyrazole ring?

  • Methodological Answer :
  • Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)2_2) with directing groups (e.g., pyridine or amides) to achieve regioselective fluorination or methylation at the pyrazole C-3/C-5 positions .
  • Protecting Group Strategies : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during synthesis .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and reduce variability .

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